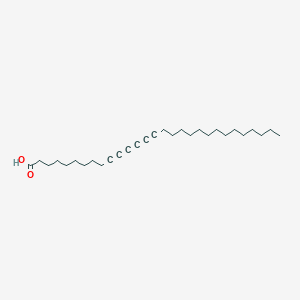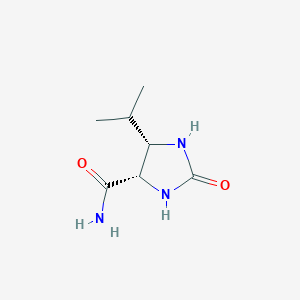
(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as proline amide and is a derivative of proline, an amino acid that plays a crucial role in protein synthesis.
Mécanisme D'action
The mechanism of action of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide involves the modulation of GABAergic neurotransmission, which plays a crucial role in the regulation of neuronal excitability. This compound enhances the activity of GABA receptors, resulting in increased inhibitory neurotransmission and reduced neuronal excitability.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide include the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide in lab experiments include its potent anticonvulsant and neuroprotective properties, as well as its ability to modulate GABAergic neurotransmission. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.
Orientations Futures
The potential applications of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide in scientific research are numerous. Some of the future directions for research include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative disorders, and the exploration of its potential as a therapeutic agent for inflammatory and oxidative stress-related disorders. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
In conclusion, (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide is a promising compound that has potential applications in various scientific research fields. Its anticonvulsant, neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurological and inflammatory disorders. Further research is needed to fully understand the mechanisms of action of this compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide can be achieved through various methods, including the reaction of proline with N-protection groups and the use of coupling agents. The most commonly used method involves the reaction of proline with isobutyl chloroformate, followed by the addition of N-methylmorpholine and triethylamine.
Applications De Recherche Scientifique
(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anticonvulsant, antiepileptic, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.
Propriétés
Numéro CAS |
134359-79-8 |
|---|---|
Nom du produit |
(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide |
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
(4S,5S)-2-oxo-5-propan-2-ylimidazolidine-4-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c1-3(2)4-5(6(8)11)10-7(12)9-4/h3-5H,1-2H3,(H2,8,11)(H2,9,10,12)/t4-,5-/m0/s1 |
Clé InChI |
ONNFYALWDACEBK-WHFBIAKZSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@H](NC(=O)N1)C(=O)N |
SMILES |
CC(C)C1C(NC(=O)N1)C(=O)N |
SMILES canonique |
CC(C)C1C(NC(=O)N1)C(=O)N |
Synonymes |
4-Imidazolidinecarboxamide,5-(1-methylethyl)-2-oxo-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



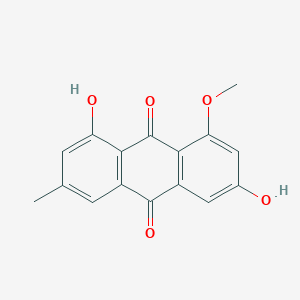
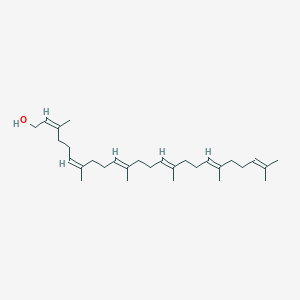
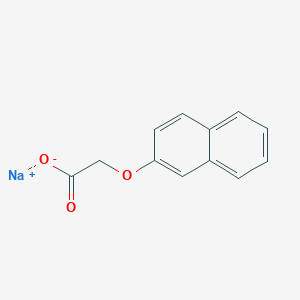
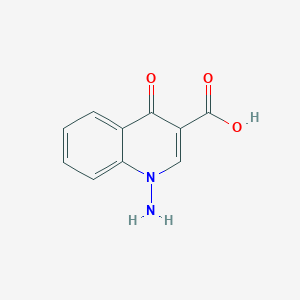
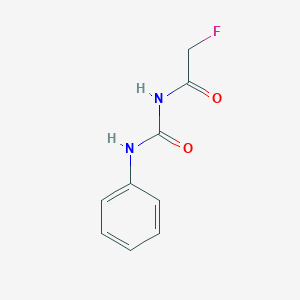
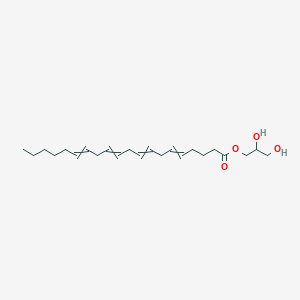
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
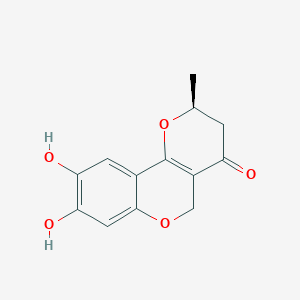
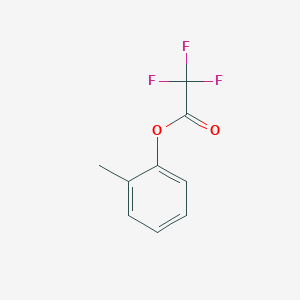
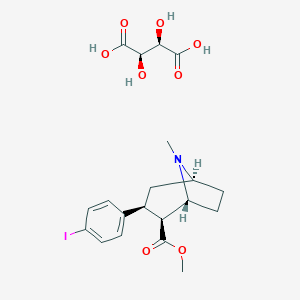
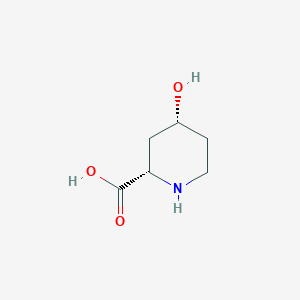

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
